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Clinical Comparison of Urinary Sodium Response

A 2025 prospective, open-label study of 51 patients with Acute Heart Failure (AHF) directly compared the
effects of IV furesemide and torsemide over the first 24 hours of admission. The primary endpoint was the

change in urinary spot sodium level [1] [2] [3].

The table below summarizes the key outcomes from this study, presented as Estimated Marginal Means

(EMM).

Furosemide Group Torsemide Group p-
Outcome Measure

(EMM) (EMM) value
Change in Urinary Sodium +21.84 +0.97 0.173
(mmoliL)
Daily Urine Output (mL) 3,559.67 2,734.89 0.068
Reduction in LUS B-lines 28.31 30.12 0.779
Reduction in Borg Dyspnea Scale  3.58 points 3.62 points 0.891
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The study concluded that both diuretics demonstrated comparable efficacy in the initial treatment of AHF,
with no statistically significant differences observed in the laboratory, ultrasound, or clinical parameters

measured [1] [2].

Experimental Protocol Insights

To help you evaluate the presented data, here is a detailed methodology for the cited 2025 clinical study.

e Study Design: Prospective, open-label, comparative, two-arm study [1] [2].
¢ Participants: 51 adult patients hospitalized for AHF. 26 were allocated to the furosemide group and
25 to the torsemide group [1].
¢ Intervention:
o Patients received either 40 mg IV furosemide or 20 mg IV torsemide [1] [2].
o For patients previously on oral loop diuretics, the initial IV dose was doubled from their oral
dose [1].
¢ Diuretic Dosing Protocol: Dosing was adjusted based on a spot urinary sodium measurement taken
2 hours post-administration. If the urinary sodium was below 70 mEq/L, the diuretic dose was
doubled. This could be repeated every 2-12 hours up to a maximum dose of 500 mg furosemide or
100 mg torsemide. If over 70 mEg/L, the same dose was repeated every 12 hours [1].
¢ Primary Endpoint Measurement: Change in urinary spot sodium level from baseline to 24 hours
[1][2].
e Secondary Endpoint Measurements (at 24 hours):
o Decongestion: Quantified by the number of B-lines on a 28-zone Lung Ultrasound (LUS) [1]
[2].
o Clinical Status: Assessed using the modified Borg Dyspnea Scale and the Killip-Kimball
classification [1] [2].
o Diuresis: Total 24-hour urine output [1] [2].

The following workflow diagram illustrates the experimental protocol of this study.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350330/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350330/
https://www.smolecule.com/products/s528576?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://www.smolecule.com/products/s528576?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350330/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://www.smolecule.com/products/s528576?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350330/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350330/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350330/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1643077/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12350330/
https://www.smolecule.com/products/s528576?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Gl AHF Patients Enrolle@

l

Furosemide Group Torsemide Group
(n=26) (n=25)
40 mg IV 20 mg IV

(Urinary Na+ <70 mEq/L) (Urinary Na+ =70 mEq/L)

Double Diuretic Dose
Repeat g2-12h

Repeat Same Dose
gl2h

(24-Hour Endpoint AssessmenD

N

j Secondary Endpoints:
+

24-h Urine Output, LUS B-lines

[ Primary Endpoint:
< Borg Scale, Killip-Kimball

hange in Urinary Spot Na

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s528576?utm_src=pdf-body-img
https://www.smolecule.com/products/s528576?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Mechanisms of Action and Sodium Excretion

Both furesemide and torsemide are loop diuretics that share the same primary mechanism. They exert their
effect by competitively inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of
epithelial cells in the thick ascending limb of the loop of Henle. This blockade reduces the reabsorption of

sodium, chloride, and potassium, leading to increased excretion of these electrolytes and water [4] [5].

Beyond this shared mechanism, torsemide has additional documented properties:

¢ Anti-aldosterone Effect: Torsemide has been shown to inhibit the renin-angiotensin-aldosterone
system (RAAS), which may contribute to a lower risk of hypokalemia compared to furosemide [1] [2].

¢ Anti-fibrotic Effects: Some studies indicate that torsemide can decrease serum concentrations of
biomarkers associated with myocardial fibrosis, suggesting potential benefits beyond diuresis [1] [2].

The following diagram illustrates the core mechanism and key differential features.
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Interpretation and Research Considerations
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Based on the available evidence, here are key points for your analysis:

¢ Clinical Equivalence in AHF: The most recent direct comparison in AHF patients showed no
significant difference in urinary sodium response or other efficacy measures over 24 hours [1] [2].

e Pharmacokinetics Matter: The more predictable bioavailability and longer half-life of torsemide are
its key theoretical advantages. This may lead to more sustained natriuresis and less post-diuretic
sodium retention, potentially simplifying dosing regimens [5] [6].

e Context of Use is Critical: The choice between diuretics may depend on patient-specific factors.
Torsemide's hepatic metabolism may be advantageous in patients with renal impairment, while its
additional non-diuretic properties might be relevant in chronic heart failure management [1] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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